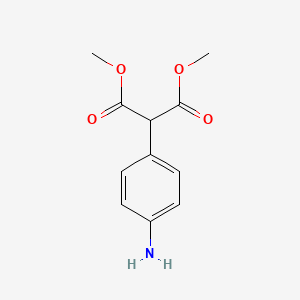

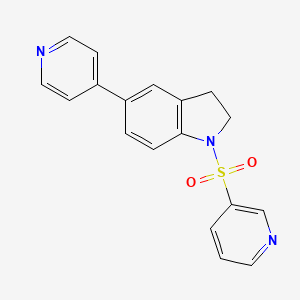

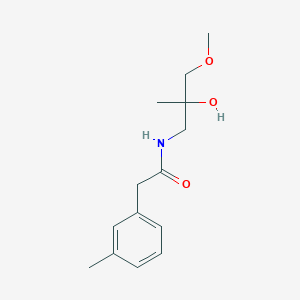

![molecular formula C21H18N4O3 B2483127 2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide CAS No. 955801-91-9](/img/structure/B2483127.png)

2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Imidazo[1,2-b]pyridazines, including variants like the one , are synthesized through multiple steps involving key precursors such as pyridazin-3-amine 2-oxide and subsequent reactions to introduce various substituents (Barlin et al., 1992). The synthesis process is often tailored to introduce specific functional groups that impact the molecule's biological activity and binding affinity to target receptors.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-b]pyridazines is characterized by the presence of an imidazo[1,2-b]pyridazine core, which is modified with various substituents that influence its chemical and physical properties. X-ray crystallography has been employed to confirm the structures of certain derivatives, providing insights into their three-dimensional conformation and the spatial arrangement of functional groups (Barlin et al., 1994).

Chemical Reactions and Properties

Imidazo[1,2-b]pyridazine derivatives undergo a variety of chemical reactions, including alkylation, acylation, and nucleophilic substitution, which are used to introduce or modify substituents on the core structure. These reactions are critical for tuning the molecules' biological activities and physicochemical properties. The interaction of these compounds with biological targets, such as the benzodiazepine receptor, is influenced by the nature and position of these substituents, affecting their binding affinity and activity profile (Barlin et al., 1994).

Aplicaciones Científicas De Investigación

Heparanase Inhibitors : A study by Xu et al. (2006) describes a class of benzamides, including a structurally related compound, as inhibitors of the endo-beta-glucuronidase heparanase. These compounds displayed significant heparanase inhibitory activity, which is relevant in cancer therapy and angiogenesis (Xu et al., 2006).

Antimicrobial Evaluation : Another study by Shamroukh et al. (2013) involved synthesizing pyrazole and pyrazolopyrimidines, related to the target compound, and evaluating their antimicrobial activities. Some of these compounds exhibited significant antimicrobial activity (Shamroukh et al., 2013).

Melatonin Receptor Ligands : El Kazzouli et al. (2011) designed a novel class of imidazo[1,2-a]pyridines, structurally similar to the query compound, as melatonin receptor ligands. This has implications in treating sleep disorders and circadian rhythm disruptions (El Kazzouli et al., 2011).

Anti-inflammatory Activity : Research by Bhor and Sable (2022) on benzimidazoles, a group with structural similarity, explored their anti-inflammatory activity. This has potential applications in treating inflammation-related diseases (Bhor & Sable, 2022).

Alpha(1)-adrenoceptor Antagonists : A study by Betti et al. (2002) focused on compounds with alpha(1)-adrenoceptor blocking properties, including derivatives structurally similar to the target compound. This research is relevant in the development of treatments for cardiovascular diseases (Betti et al., 2002).

Antifungal Activity : Jafar et al. (2017) synthesized compounds related to the query chemical and evaluated their antifungal effectiveness. Such studies are important in the development of new antifungal agents (Jafar et al., 2017).

BCR-ABL Kinase Inhibitors : Hu et al. (2016) designed derivatives including imidazo[1,2-b]pyridazin-3-yl compounds as BCR-ABL tyrosine kinase inhibitors, relevant in treating certain cancers (Hu et al., 2016).

Propiedades

IUPAC Name |

2-methoxy-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O3/c1-27-18-6-4-3-5-16(18)21(26)22-15-9-7-14(8-10-15)17-13-25-19(23-17)11-12-20(24-25)28-2/h3-13H,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFNTLRVUMCHOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,2,6,6-Tetramethyl-piperidin-4-ylamino)-methyl]-phenol](/img/structure/B2483048.png)

![(2Z)-2-Fluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B2483052.png)

![1-(4-Methoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2483054.png)

![1-[1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one](/img/structure/B2483057.png)

![2,4-Dichloro-N-[(2R)-1-hydroxypropan-2-yl]-N-methylquinoline-3-sulfonamide](/img/structure/B2483062.png)

![1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-phenylpiperazine](/img/structure/B2483066.png)

![N-(2-Amino-1-cyclohexylethyl)-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide;hydrochloride](/img/structure/B2483067.png)